1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene
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Overview
Description
1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a 4-methylsulfanylbutylsulfanyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene typically involves the introduction of the 4-methylsulfanylbutylsulfanyl group onto a benzene ring. One common method is through the Friedel-Crafts alkylation reaction, where a benzene ring reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.
Scientific Research Applications
1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfanyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activities .
Comparison with Similar Compounds
- 1-Methyl-3-(methylsulfinyl)benzene
- 1-Methyl-3-(methylsulfonyl)benzene
- 1-Methyl-4-(methylsulfonyl)benzene
Comparison: 1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-methyl-3-(4-methylsulfanylbutylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2/c1-11-6-5-7-12(10-11)14-9-4-3-8-13-2/h5-7,10H,3-4,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOYWXNQAGDBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCCCSC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)SCCCCSC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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